molecular formula C9H8N2O2S B15233406 Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate

Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate

Cat. No.: B15233406
M. Wt: 208.24 g/mol
InChI Key: YLKSOTCMLHREQE-UHFFFAOYSA-N
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Description

Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the desired thieno[2,3-c]pyridine derivatives . Another approach includes the use of palladium-catalyzed C-N Buchwald-Hartwig coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

  • Methyl 7-aminothieno[3,2-b]pyridine-2-carboxylate
  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives

Comparison: Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion pattern and the presence of an amino group at the 7-position. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, thieno[3,2-d]pyrimidine derivatives have different biological targets and activities due to their distinct ring fusion and functional groups .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)6-4-11-8(10)7-5(6)2-3-14-7/h2-4H,1H3,(H2,10,11)

InChI Key

YLKSOTCMLHREQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=CS2)N

Origin of Product

United States

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